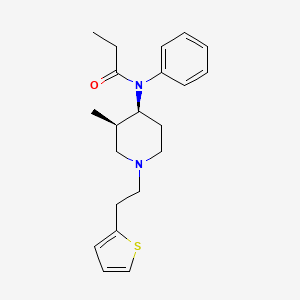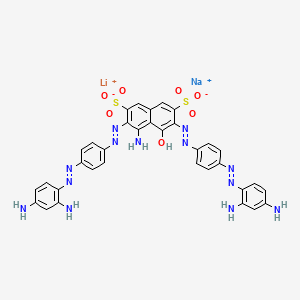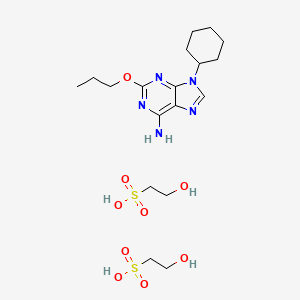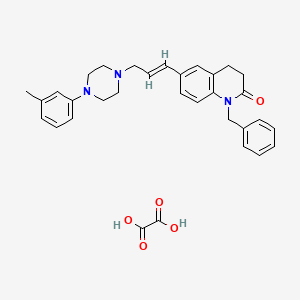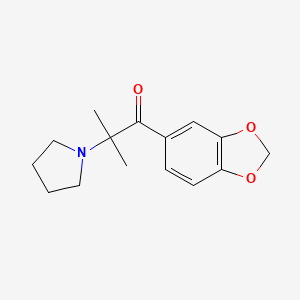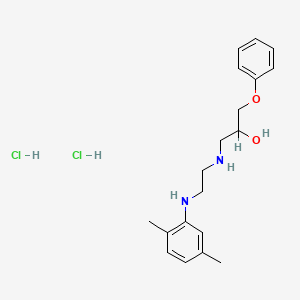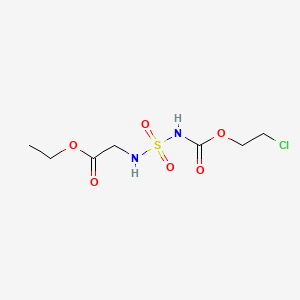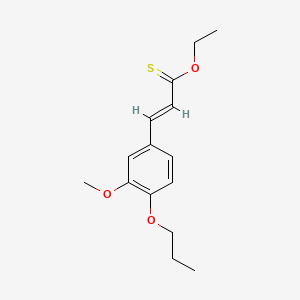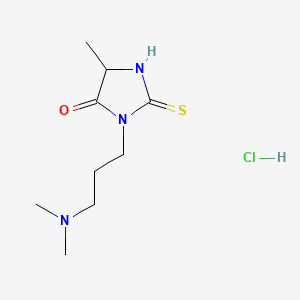
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of thiohydantoin, characterized by the presence of a dimethylamino group and a methyl group attached to the thiohydantoin ring. This compound is often used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride typically involves the reaction of 3-(Dimethylamino)propylamine with 5-methyl-2-thiohydantoin in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction is facilitated by the presence of the dimethylamino and thiohydantoin groups, which enhance the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Another compound with a similar dimethylamino group, used as a coupling agent in peptide synthesis.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Known for its use in bioconjugation and crosslinking applications.
Uniqueness
3-(3-(Dimethylamino)propyl)-5-methyl-2-thiohydantoin hydrochloride is unique due to its thiohydantoin core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
特性
CAS番号 |
86503-28-8 |
|---|---|
分子式 |
C9H18ClN3OS |
分子量 |
251.78 g/mol |
IUPAC名 |
3-[3-(dimethylamino)propyl]-5-methyl-2-sulfanylideneimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H17N3OS.ClH/c1-7-8(13)12(9(14)10-7)6-4-5-11(2)3;/h7H,4-6H2,1-3H3,(H,10,14);1H |
InChIキー |
GDDOGEDTRVOGNO-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=S)N1)CCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
